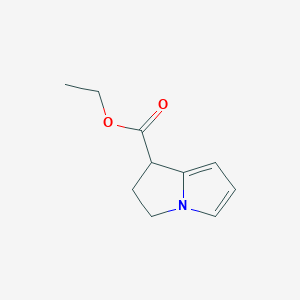

ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h3-4,6,8H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTCMYFVXRZWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN2C1=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate

Synthetic Routes and Key Reactions

Radical Addition and Intermolecular Double Alkylation from 2-Aroylpyrroles

One of the primary and patented methods for synthesizing substituted 2,3-dihydro-1H-pyrrolizine carboxylates, including ethyl esters, starts from 2-aroylpyrroles. The process involves:

- Radical addition of trialkyl methanetricarboxylates or dialkyl malonates to 2-aroylpyrroles.

- Electrochemical oxidation in alkanoic acid or aprotic polar solvents.

- Intermolecular double alkylation leading to 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates.

- Subsequent hydrolysis and selective monodecarboxylation yielding the monoester, this compound.

This method is supported by European Patent EP0480465A2 and related literature, which detail variations such as using dialkyl halomalonates or 2-alkanesulphonylmalonates as alkylating agents and different electrochemical oxidants to optimize yields and selectivity.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 2-Aroylpyrrole + trialkyl methanetricarboxylate + electrochemical oxidant in alkanoic acid | 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate | Moderate to high yields |

| 2 | Hydrolysis and monodecarboxylation | This compound (monoester) | Selective decarboxylation achieved |

Catalytic Enantioselective Synthesis via Isothiourea Catalysis

A more recent and enantioselective approach involves the catalytic synthesis of pyrrolizine carboxylates using isothiourea catalysts. This method includes:

- Preparation of pyrrolyl enones via aldol condensation of pyrrole-2-carboxaldehydes with ketones.

- N-alkylation of pyrrolyl enones.

- Cyclization and esterification under mild conditions using chiral isothiourea catalysts to afford enantioenriched ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylates.

This approach is detailed in the Royal Society of Chemistry publication (2016), which provides comprehensive experimental procedures, including reaction conditions, catalyst loadings, and purification steps.

Key Experimental Data Extract:

| Step | Reagents/Conditions | Outcome | Yield/Enantiomeric Excess (ee) |

|---|---|---|---|

| Pyrrole-2-carboxaldehyde + ketone | NaOH (10% aq), EtOH, room temperature | Pyrrolyl enone intermediate | 63-68% isolated yield |

| N-Alkylation | Alkyl halide, base, CH2Cl2 | N-alkylated pyrrolyl enone | Good yields, stereoselective |

| Cyclization + Esterification | (+)-BTM catalyst (5 mol%), i-Pr2NEt, CH2Cl2 | Enantioenriched this compound | Up to 90% yield, high ee |

Conversion from 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Derivatives

Another synthetic route involves:

- Starting from 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.

- Esterification with ethanol in the presence of acid catalysts or via carbodiimide-mediated coupling.

- Further functionalization to carbazide and semicarbazide derivatives for biological evaluation.

This method is exemplified in a 2016 Chemistry & Biology Interface journal article, which reports high yields (up to 90%) for esterification and subsequent derivatization steps.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical addition and double alkylation | 2-Aroylpyrroles | Trialkyl methanetricarboxylate, electrochemical oxidant, alkanoic acid | High selectivity, scalable | Requires electrochemical setup |

| Catalytic enantioselective synthesis | Pyrrole-2-carboxaldehyde + ketones | NaOH, isothiourea catalyst, alkyl halides, CH2Cl2 | Enantioselective, mild conditions | Multi-step, catalyst cost |

| Esterification of carboxylic acid derivatives | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Ethanol, acid catalyst or carbodiimide coupling | Straightforward, high yield | Requires precursor acid |

Research Outcomes and Analytical Data

- The radical addition method yields this compound with purity suitable for pharmaceutical intermediates, confirmed by NMR and mass spectrometry.

- The enantioselective synthesis achieves high enantiomeric excess (>90% ee) and yields up to 90%, confirmed by chiral HPLC and X-ray crystallography.

- Esterification of carboxylic acid derivatives provides yields of 80-90%, with melting points and spectral data consistent with literature values, confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Cycloaddition: Azomethine ylides, dialkyl acetylenedicarboxylates, alcohols (e.g., methanol, ethanol).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Cycloaddition: Functionalized dihydro-1H-pyrrolizine derivatives.

Substitution: Various substituted pyrrolizine esters.

Oxidation/Reduction: Oxidized or reduced pyrrolizine derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Biological Studies: The compound is used to study the biological activities of pyrrolizine derivatives, including their interactions with enzymes and receptors.

Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.

Industrial Applications: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural analogs of ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate, focusing on their chemical profiles and applications:

Biological Activity

Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a pyrrolizine ring. This unique structure is responsible for its diverse biological activities. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular processes:

- Cyclin-dependent kinases (CDKs) : The compound has been shown to inhibit CDK2/Cyclin A1, DYRK3, and GSK3 alpha kinases with notable potency, suggesting potential applications in cancer therapy .

- Cyclooxygenase enzymes (COX) : It has demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the S phase in MCF-7 breast cancer cells .

- Cytotoxicity : It has shown IC50 values indicating effective cytotoxicity against cancer cells, comparable to established anticancer drugs .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that may surpass those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The IC50 values for COX inhibition suggest that it could serve as a safer alternative for managing inflammation without the gastrointestinal side effects associated with many NSAIDs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Indole derivative | Anticancer | Not specified |

| Pyrrolopyrazine derivatives | Fused pyrrole/pyridine | Antimicrobial | Not specified |

| This compound | Pyrrolizine derivative | Anticancer, Anti-inflammatory | COX-1: 0.85–3.44; COX-2: 2.45–5.69 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study highlighted its ability to inhibit CDK2/Cyclin A1 and arrest cancer cell cycles at the S phase .

- Anti-inflammatory Study : Another research focused on its dual inhibition of COX enzymes, showing promising results in reducing inflammation without significant side effects compared to traditional NSAIDs .

- Molecular Docking Studies : Computational analyses have supported experimental findings by predicting strong binding affinities between the compound and its molecular targets such as COX enzymes and CDKs .

Q & A

Q. What are the established synthetic routes for ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate?

The compound can be synthesized via cyclization reactions involving pyrrole derivatives. For example, dialkyl 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates are prepared by reacting trialkyl (5-aroylpyrrol-2-yl)methanetricarboxylates under alkaline conditions, followed by hydrolysis and decarboxylation . Specific protocols may involve refluxing with sodium hydroxide in diethyl ether for 24 hours to achieve intermediate products, which are further functionalized to obtain the target compound .

Q. How is the structural characterization of this compound performed in absence of physical property data?

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the bicyclic pyrrolizine core and ester functionality. For structurally similar compounds (e.g., ethyl 5-benzoyl analogs), -NMR reveals distinct proton environments for the dihydro-pyrrolizine ring and ester group, while -NMR confirms carbonyl and aromatic carbons .

Q. What safety protocols are recommended for handling this compound?

Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for higher exposure risks. Full-body protective gear is mandatory due to potential acute toxicity, though carcinogenicity is not classified by IARC or ACGIH .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing pyrrolizine derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) reduce trial-and-error experimentation. These methods predict optimal solvents, temperatures, and catalysts by analyzing transition states and energy barriers, as demonstrated in related heterocyclic syntheses .

Q. What strategies resolve contradictions in reported biological activities of pyrrolizine derivatives?

Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) may arise from stereochemical variations or impurities. Rigorous enantiomeric separation (e.g., chiral HPLC) and impurity profiling (e.g., using Ketorolac-related reference standards) are essential to validate activity . Dose-response studies across multiple cell lines can further clarify mechanisms .

Q. How does the position of functional groups influence the reactivity of pyrrolizine-1-carboxylates?

Comparative studies of analogs (e.g., ethyl 2,3-dioxohexahydro derivatives) show that carbonyl groups at positions 2 and 3 enhance electrophilicity, enabling nucleophilic attacks at the ester moiety. Substituents like benzoyl groups at position 5 (as in Ketorolac impurities) sterically hinder reactions, necessitating tailored catalysts .

Q. What analytical techniques are critical for impurity profiling in pharmaceutical-grade pyrrolizine derivatives?

Liquid chromatography-mass spectrometry (LC-MS) with charged aerosol detection (CAD) is recommended for non-UV-active impurities. For example, Ketorolac Impurity 31 (ethyl 6-benzoyl analog) requires reverse-phase HPLC with a C18 column and acetonitrile/water gradients for resolution .

Methodological Challenges and Solutions

Addressing data gaps in decomposition products and stability under varying conditions

Accelerated stability studies (40°C/75% RH for 6 months) combined with gas chromatography (GC-MS) can identify degradation byproducts. For instance, ester hydrolysis under acidic conditions generates carboxylic acid derivatives, which are detectable via FT-IR carbonyl stretch shifts .

Designing experiments to elucidate metabolic pathways of pyrrolizine derivatives

Use -radiolabeled ethyl esters in in vitro microsomal assays (e.g., human liver S9 fraction) to track metabolic products. Mass fragmentation patterns and comparison with synthetic standards (e.g., 5-formyl analogs) clarify oxidation and conjugation pathways .

Tables for Comparative Analysis

Table 1: Key Synthetic Intermediates and Their Roles

Table 2: Analytical Parameters for Impurity Detection

| Impurity | Column | Mobile Phase | Detection |

|---|---|---|---|

| Ketorolac Impurity 31 (Ethyl 6-benzoyl) | C18 | Acetonitrile/0.1% TFA | CAD |

| 5-Formyl analog | HILIC | Ammonium acetate/MeOH | UV 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.